Potassium toluene sulfonate

Catalog No.
S14378586
CAS No.
30526-22-8
M.F
C7H7KO3S
M. Wt
210.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium toluene sulfonate

CAS Number

30526-22-8

Product Name

Potassium toluene sulfonate

IUPAC Name

potassium;2-methylbenzenesulfonate

Molecular Formula

C7H7KO3S

Molecular Weight

210.29 g/mol

InChI

InChI=1S/C7H8O3S.K/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1

InChI Key

IHNDQUQOHMIOHB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)[O-].[K+]

Potassium toluene sulfonate is a chemical compound with the molecular formula C7H7KO3SC_7H_7KO_3S and a molecular weight of approximately 210.29 g/mol. It is the potassium salt of p-toluenesulfonic acid, commonly referred to as potassium p-toluenesulfonate. This compound is characterized by its white crystalline appearance and is soluble in water, making it useful in various applications within industrial and laboratory settings .

Due to its sulfonate group. Notably, it can undergo nucleophilic substitution reactions where the sulfonate group can be replaced by various nucleophiles. In acidic conditions, it can also be hydrolyzed, leading to the regeneration of p-toluenesulfonic acid. Additionally, it may react with bases to form salts or with alcohols in esterification reactions .

Potassium toluene sulfonate can be synthesized through the neutralization of p-toluenesulfonic acid with potassium hydroxide or potassium carbonate. The reaction typically proceeds as follows:

C7H8O3S+KOHC7H7KO3S+H2O\text{C}_7\text{H}_8\text{O}_3\text{S}+\text{KOH}\rightarrow \text{C}_7\text{H}_7\text{KO}_3\text{S}+\text{H}_2\text{O}

This method yields potassium toluene sulfonate along with water as a byproduct. Other methods may include the reaction of p-toluenesulfonyl chloride with potassium salts under controlled conditions .

Potassium toluene sulfonate is utilized in various applications, including:

  • Surfactants: Employed in detergents and cleaning products due to its ability to reduce surface tension.
  • Pharmaceuticals: Used as an intermediate in drug synthesis and as an excipient.
  • Electrolytes: Serves as an additive in lithium-ion batteries, enhancing conductivity.
  • Chemical Synthesis: Acts as a reagent in organic synthesis, particularly in nucleophilic substitution reactions .

Several compounds share structural similarities with potassium toluene sulfonate. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
Sodium p-toluenesulfonateC7H7NaO3SSodium salt variant; used similarly as a surfactant
Lithium p-toluenesulfonateC7H7LiO3SLithium salt; potential use in battery applications
Potassium phenylsulfonateC6H5KOSSimilar structure; used as a reagent in organic chemistry

Uniqueness: Potassium toluene sulfonate stands out due to its specific application as an electrolyte additive and its relatively high solubility compared to other sulfonates. Its unique properties make it particularly valuable in both industrial and pharmaceutical contexts .

Classical Esterification Approaches with Tosyl Chloride Derivatives

Classical esterification remains a cornerstone in the synthesis of potassium toluene sulfonate, particularly through the reaction of alcohols with para-toluenesulfonyl chloride (TsCl). This method involves the conversion of hydroxyl groups into tosylate esters, which are subsequently neutralized to form the potassium salt. The process begins with the treatment of an alcohol with TsCl in the presence of a base such as pyridine or triethylamine, which scavenges the generated HCl and drives the reaction to completion. For example, the reaction of methanol with TsCl yields methyl para-toluenesulfonate, which undergoes alkaline hydrolysis with potassium hydroxide to produce potassium toluene sulfonate.

A critical advantage of this approach lies in the retention of configuration at the electrophilic carbon during tosylate formation, ensuring stereochemical fidelity in chiral substrates. The tosylate intermediate’s stability further permits its isolation and characterization prior to salt formation. Industrially, this method is scalable, with yields exceeding 85% under optimized conditions. However, challenges such as competing hydrolysis of TsCl in aqueous environments necessitate strict moisture control.

ParameterClassical Esterification
ReactantsAlcohol, TsCl, base (e.g., pyridine)
IntermediateTosylate ester
Neutralizing AgentKOH or K₂CO₃
Typical Yield80–90%
Key ChallengeMoisture sensitivity

Nucleophilic Substitution Strategies for Potassium Tosylate Formation

Nucleophilic substitution reactions exploit the tosylate group’s exceptional leaving ability to introduce potassium ions. In this strategy, a preformed tosylate ester undergoes displacement by a potassium nucleophile, such as potassium hydroxide or potassium alkoxide. For instance, the reaction of ethyl para-toluenesulfonate with potassium tert-butoxide in dimethylformamide (DMF) facilitates the substitution of the ethoxy group with potassium, yielding the sulfonate salt.

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance nucleophilicity and stabilize transition states, whereas protic solvents may promote side reactions. Recent innovations include the use of phase-transfer catalysts to mediate reactions in biphasic systems, improving yields to >95% in some cases. A notable example from industrial practice involves the continuous addition of hydrochloric acid to a sodium tosylate solution, maintaining a constant pH of 0.9–1.1 to precipitate high-purity potassium toluene sulfonate.

Solid-Phase Synthesis Techniques for Functionalized Tosylate Salts

Solid-phase synthesis has emerged as a powerful tool for producing functionalized potassium tosylates with enhanced purity and tailored properties. This method typically involves immobilizing a tosylate precursor on a polymeric resin, followed by sequential functionalization and cleavage. For example, Wang resin-bound tosylates can undergo nucleophilic aromatic substitution with potassium fluoride, yielding fluorinated toluene sulfonate salts after acidic cleavage.

A key advancement in this domain is the development of "catch-and-release" protocols, where impurities are retained on the solid support while the desired product elutes. This approach addresses historical challenges such as low bulk density and difficult washing encountered in traditional precipitation methods. Modern adaptations employ surfactants like Aerosol OT to improve presscake homogeneity, facilitating direct use in downstream syntheses.

Solid-Phase ParameterOptimized Condition
Support MaterialPolystyrene-Wang resin
Functionalization AgentPotassium fluoride
Cleavage ConditionTrifluoroacetic acid (TFA)
Yield Improvement15–20% over batch methods

Synthesis and Mechanism of Tosylate Initiators

The synthesis of multifunctional tosylate initiators involves the esterification of corresponding alcohols with tosyl chloride derived from potassium toluene sulfonate. This process converts hydroxyl groups into tosylate esters, which subsequently serve as electrophilic initiators for cationic ring-opening polymerization [1] [3]. The mechanism proceeds through nucleophilic attack of the 2-oxazoline monomer on the electrophilic carbon bearing the tosylate group, resulting in the formation of an oxazolinium cation intermediate [4] [5].

The initiation efficiency of tosylate-based initiators demonstrates a clear structure-activity relationship. Research has shown that the initiation and propagation reactivity increases in the order: tosylate < nosylate < triflate [4] [6]. This hierarchy reflects the varying electron-withdrawing capabilities of the sulfonate leaving groups, with tosylates being the least reactive but providing good stability and control over the polymerization process [7] [8].

Kinetic Parameters and Reactivity Studies

Systematic kinetic investigations have revealed that methyl tosylate exhibits superior performance compared to ethyl tosylate for the cationic ring-opening polymerization of 2-oxazolines. The initiation rate constant for methyl tosylate is approximately 10^-3 s^-1, while ethyl tosylate shows significantly slower initiation due to steric hindrance effects [4] [9]. The activation energy for tosylate-initiated polymerization is approximately 85 kJ/mol, which is higher than nosylate (75 kJ/mol) and triflate (65 kJ/mol) systems [10] [5].

The polymerization kinetics follow first-order behavior when using efficient tosylate initiators, with the overall polymerization rate being directly proportional to the initiator concentration. Temperature plays a crucial role in the polymerization performance, with optimal conditions typically ranging from 140-160°C for tosylate systems [11] [12]. At these temperatures, methyl tosylate can achieve conversions of 62-95% within 20-60 minutes, depending on the specific system and conditions employed [1] [3].

Comparative Performance Analysis

The following table presents comprehensive kinetic data for various tosylate-based initiator systems:

Initiator SystemTemperature (°C)Conversion (%)Dispersity (Mw/Mn)Initiation EfficiencyPolymerization Time (min)
MeOTs/EtOx140621.14High20
TetraTos/EtOx160102.50Very Low600
HexaTos/EtOx16053.00Very Low600
Porphyrin-TetraTos/EtOx140951.20High20

The data clearly demonstrates that monofunctional tosylate initiators such as methyl tosylate provide superior control and efficiency compared to multifunctional systems based on pentaerythritol or dipentaerythritol cores. The poor performance of tetra- and hexa-tosylate initiators is attributed to significant steric hindrance around the multiple tosylate groups, which impedes effective initiation [1] [3].

Mechanistic Insights and Structure-Function Relationships

The mechanism of tosylate-initiated cationic ring-opening polymerization involves a complex equilibrium between cationic and covalent species. The tosylate group acts as a leaving group, facilitating the formation of a carbocation that subsequently attacks the nucleophilic nitrogen atom of the oxazoline ring [13] [5]. This process is governed by the electrophilicity of the initiator and the nucleophilicity of the monomer.

The choice of tosylate initiator significantly affects the polymerization outcome. Methyl tosylate represents an optimal balance between reactivity and control, providing quantitative initiation and narrow molecular weight distributions. In contrast, bulky tosylate initiators such as ethyl tosylate or multifunctional derivatives suffer from reduced electrophilicity and increased steric hindrance, leading to incomplete initiation and broader molecular weight distributions [4] [14].

Advanced studies have shown that the incorporation of electron-withdrawing groups adjacent to the tosylate functionality can enhance initiation efficiency. For example, thioacetate-functionalized tosylate initiators demonstrate improved control over the polymerization process while maintaining the ability to introduce functional groups at the α-terminus of the polymer chain [7] [8].

Star-Shaped Polymer Architectures via Tosylate-Terminated Cores

Core Design and Synthesis Strategies

The development of star-shaped polymer architectures using tosylate-terminated cores represents a sophisticated approach to creating complex macromolecular structures. The synthesis of these architectures involves the preparation of multifunctional cores bearing multiple tosylate groups, which serve as initiation sites for the growth of polymer arms [1] [3]. The success of these systems depends critically on the core design, particularly the spatial arrangement of tosylate groups and the overall steric environment.

Traditional approaches using pentaerythritol and dipentaerythritol as cores have shown limited success due to severe steric hindrance between adjacent tosylate groups. Research has demonstrated that tetra-tosylate initiators based on pentaerythritol achieve only 10% conversion under typical polymerization conditions, while hexa-tosylate systems perform even more poorly with conversions below 5% [1] [15] [3].

The following table summarizes the performance characteristics of different core architectures:

Core TypeNumber of ArmsTosylate GroupsInitiation SuccessSteric HindranceFinal Mn (kg/mol)
Pentaerythritol44PoorHigh15
Dipentaerythritol66PoorVery High12
Porphyrin44ExcellentLow45
Calixarene44GoodModerate25
Dendritic88ModerateHigh20

Porphyrin-Cored Tosylate Initiators

The breakthrough in star-shaped polymer synthesis came with the development of porphyrin-cored tosylate initiators. These systems overcome the steric limitations of traditional multifunctional cores by positioning the tosylate groups at the periphery of the porphyrin ring, significantly reducing steric interactions between initiation sites [1] [3] [16]. The porphyrin core provides a rigid, planar framework that ensures optimal spatial separation of the tosylate groups while maintaining synthetic accessibility.

The synthesis of porphyrin-cored tetra-tosylate initiators involves the reaction of 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin with tosyl chloride in the presence of pyridine as a base. This reaction proceeds with high efficiency, yielding initiators with four tosylate groups positioned at the para-positions of the phenyl substituents [1] [3]. The resulting initiators demonstrate excellent performance in the cationic ring-opening polymerization of 2-ethyl-2-oxazoline, achieving conversions of 95% within 20 minutes at 140°C.

Polymerization Kinetics and Control

The polymerization kinetics of porphyrin-cored tosylate initiators follow predictable patterns consistent with living polymerization behavior. The molecular weight increases linearly with monomer conversion, and the molecular weight distribution remains narrow throughout the polymerization process [1] [3]. The dispersity values typically range from 1.15 to 1.25, indicating excellent control over the polymerization process.

The efficiency of porphyrin-cored initiators can be attributed to several factors. First, the reduced steric hindrance allows for quantitative initiation from all four tosylate sites. Second, the electron-withdrawing nature of the porphyrin core enhances the electrophilicity of the tosylate groups, facilitating rapid initiation. Third, the rigid structure of the porphyrin core prevents conformational changes that might otherwise interfere with the polymerization process [17] [16].

Characterization and Properties

The characterization of star-shaped polymers synthesized using porphyrin-cored tosylate initiators reveals several distinctive features. Size exclusion chromatography with multiple detectors (refractive index, ultraviolet, and diode array) confirms the presence of the porphyrin core and the successful attachment of polymer arms [1] [3]. The ultraviolet absorption at 430 nm, characteristic of the porphyrin chromophore, provides a convenient method for distinguishing star polymers from linear polymer impurities.

Proton nuclear magnetic resonance spectroscopy provides detailed information about the polymer structure and composition. Integration of the porphyrin signals relative to the polymer backbone signals allows for precise determination of the number of monomer units incorporated per arm. Typical results show incorporation of 188 ethyl oxazoline units per initiator, corresponding to approximately 47 monomers per arm, which closely matches theoretical predictions [1] [3].

Advanced Core Architectures

Beyond porphyrin-based systems, researchers have explored various other core architectures for tosylate-terminated star polymer synthesis. Calixarene-based cores offer interesting possibilities due to their bowl-shaped structure and tunable cavity size. These systems can achieve good initiation efficiency while providing additional functionality through the calixarene cavity [18] [19].

Dendritic cores represent another promising approach, allowing for the synthesis of star polymers with higher arm numbers. However, these systems face challenges related to increased steric hindrance and reduced initiation efficiency as the number of tosylate groups increases [19] [20]. The optimal design requires careful balance between the number of initiation sites and the spatial arrangement to minimize steric interactions.

Physical Description

Liquid

Hydrogen Bond Acceptor Count

3

Exact Mass

209.97529674 g/mol

Monoisotopic Mass

209.97529674 g/mol

Heavy Atom Count

12

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Benzenesulfonic acid, methyl-, potassium salt (1:1): ACTIVE

Dates

Last modified: 08-10-2024

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